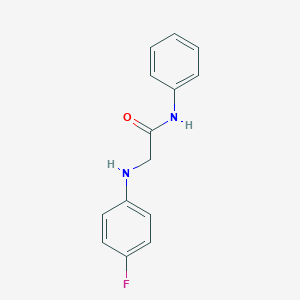
2-(4-fluoroanilino)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluoroanilino)-N-phenylacetamide is an organic compound that features a fluorine atom attached to a phenyl ring, an amino group, and an acetamide moiety
Métodos De Preparación
The synthesis of 2-(4-fluoroanilino)-N-phenylacetamide can be achieved through several routes. One common method involves the reaction of 4-fluoroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
2-(4-fluoroanilino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-(4-fluoroanilino)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mecanismo De Acción
The mechanism of action of 2-(4-fluoroanilino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.
Comparación Con Compuestos Similares
2-(4-fluoroanilino)-N-phenylacetamide can be compared with other similar compounds, such as:
4-fluorobenzoic acid: This compound also contains a fluorine atom attached to a phenyl ring but lacks the amino and acetamide groups.
N-phenylacetamide: This compound has a similar acetamide moiety but does not contain the fluorine atom or the amino group.
4-fluoroaniline: This compound features a fluorine atom and an amino group attached to a phenyl ring but lacks the acetamide moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13FN2O |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) |
Clave InChI |
RLMRJOQKCYWJOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
